molecular formula C12H17NO2 B13602697 4-(4-(Dimethylamino)phenyl)butanoic acid

4-(4-(Dimethylamino)phenyl)butanoic acid

Cat. No.: B13602697
M. Wt: 207.27 g/mol
InChI Key: BABQPVVDDTYVQY-UHFFFAOYSA-N
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Description

4-(4-(Dimethylamino)phenyl)butanoic acid is an organic compound with the molecular formula C12H17NO2 It is a derivative of butanoic acid, featuring a dimethylamino group attached to a phenyl ring, which is further connected to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Dimethylamino)phenyl)butanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-(Dimethylamino)benzaldehyde.

    Grignard Reaction: The aldehyde undergoes a Grignard reaction with a suitable Grignard reagent, such as butylmagnesium bromide, to form the corresponding alcohol.

    Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent like potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

    Catalytic Hydrogenation: Using catalysts like palladium on carbon to reduce intermediates.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Dimethylamino)phenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(4-(Dimethylamino)phenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-(4-(Dimethylamino)phenyl)butanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in metabolic pathways.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)butanoic acid
  • 4-(Dimethylamino)phenylacetic acid
  • 4-(Dimethylamino)phenylpropanoic acid

Uniqueness

4-(4-(Dimethylamino)phenyl)butanoic acid is unique due to its specific structural features, such as the presence of both a dimethylamino group and a phenyl ring, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

4-[4-(dimethylamino)phenyl]butanoic acid

InChI

InChI=1S/C12H17NO2/c1-13(2)11-8-6-10(7-9-11)4-3-5-12(14)15/h6-9H,3-5H2,1-2H3,(H,14,15)

InChI Key

BABQPVVDDTYVQY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCC(=O)O

Origin of Product

United States

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